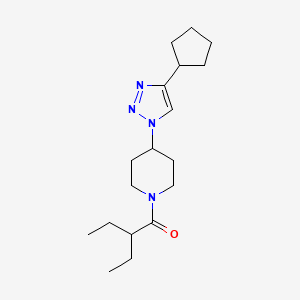![molecular formula C19H22FN5O2 B4288345 N-ethyl-5-(3-fluorophenyl)-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4288345.png)
N-ethyl-5-(3-fluorophenyl)-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-1H-pyrazole-4-carboxamide
Overview
Description
N-ethyl-5-(3-fluorophenyl)-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-(3-fluorophenyl)-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 3-fluoroaniline, ethyl pyrazole-4-carboxylate, and 5-isobutyl-1,2,4-oxadiazole. The synthetic route may involve:
N-alkylation: Reacting 3-fluoroaniline with ethyl pyrazole-4-carboxylate under basic conditions to form an intermediate.
Oxadiazole formation: Cyclization of the intermediate with an appropriate reagent to form the oxadiazole ring.
Final coupling: Coupling the oxadiazole intermediate with the pyrazole carboxamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-(3-fluorophenyl)-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-ethyl-5-(3-fluorophenyl)-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor function by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-3-(3-chlorophenyl)-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxamide
- N-ethyl-3-(3-bromophenyl)-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxamide
Uniqueness
N-ethyl-5-(3-fluorophenyl)-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-1H-pyrazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
Properties
IUPAC Name |
N-ethyl-5-(3-fluorophenyl)-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-4-25(11-16-22-17(27-24-16)8-12(2)3)19(26)15-10-21-23-18(15)13-6-5-7-14(20)9-13/h5-7,9-10,12H,4,8,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKXOZVLEGYYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NOC(=N1)CC(C)C)C(=O)C2=C(NN=C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)ethyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methyl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B4288276.png)
![1-(3-{[(3S*,4S*)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]carbonyl}phenyl)imidazolidin-2-one](/img/structure/B4288285.png)
![ethyl 1-[2-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4288292.png)
![4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}thiomorpholine](/img/structure/B4288298.png)
![2,8-dimethyl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B4288303.png)
![N-(2-chlorobenzyl)-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B4288311.png)
![4-(4-Cyclopropyltriazol-1-yl)-1-[(3-ethylimidazol-4-yl)methyl]piperidine](/img/structure/B4288320.png)
![N-[(2S*,4R*,6S*)-2-benzyl-6-pyridin-3-yltetrahydro-2H-pyran-4-yl]benzamide](/img/structure/B4288328.png)

![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4288340.png)
![4-(2,3-difluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B4288356.png)

![methyl (2S,4R)-4-(dimethylamino)-1-{3-[(4-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxylate](/img/structure/B4288370.png)
![N-{4-[2-oxo-2-(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)ethoxy]phenyl}propanamide](/img/structure/B4288375.png)
